molecular formula C30H28BNO2 B2513096 3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole CAS No. 1359833-28-5

3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

Cat. No.: B2513096
CAS No.: 1359833-28-5
M. Wt: 445.37
InChI Key: QVMVGEABPNCFOY-UHFFFAOYSA-N
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Description

3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (CAS: 1359833-28-5, molecular formula: C₃₀H₂₈BNO₂) is a carbazole derivative functionalized with a phenyl group at the 3- and 9-positions and a boronate ester at the 6-position. This compound is characterized by its high purity (>98%) and stability under inert storage conditions (2–8°C) . The boronate ester moiety enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing conjugated polymers and small molecules for optoelectronic applications . Its molecular weight (445.36 g/mol) and planar carbazole core contribute to its utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Properties

IUPAC Name

3,9-diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-16-18-28-26(20-23)25-19-22(21-11-7-5-8-12-21)15-17-27(25)32(28)24-13-9-6-10-14-24/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMVGEABPNCFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359833-28-5
Record name 3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
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Preparation Methods

Synthesis of 3,9-Diphenylcarbazole Precursor

The foundational step involves preparing 3,9-diphenylcarbazole, a critical intermediate. Analogous to the synthesis of 3,6-diphenylcarbazole, this can be achieved via a Suzuki-Miyaura coupling between 3,9-dibromocarbazole and phenylboronic acid. Key conditions include:

  • Catalyst system : Tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with tri(ortho-tolyl)phosphine.
  • Solvent system : 1,2-Dimethoxyethane (DME) or toluene/ethanol mixtures.
  • Base : Potassium carbonate or sodium carbonate in aqueous/organic biphasic conditions.
  • Yield : 63–65% based on analogous reactions.

This method leverages the predictability of Suzuki coupling for installing aryl groups at specific carbazole positions. The bromine substituents at positions 3 and 9 ensure regioselectivity, while excess phenylboronic acid drives the reaction to completion.

Bromination at Position 6

Subsequent bromination of 3,9-diphenylcarbazole introduces a reactive site for boronic ester installation. While explicit data for this step is unavailable in the provided sources, bromination of carbazole derivatives typically employs $$ N $$-bromosuccinimide (NBS) under radical-initiated or Lewis acid-catalyzed conditions. For example, bromination of 9H-carbazole analogs using $$ \text{FeCl}_3 $$ as a catalyst in chlorinated solvents achieves regioselective functionalization.

Miyaura Borylation of 6-Bromo-3,9-diphenylcarbazole

The final step converts the bromine at position 6 into a boronic ester via Miyaura borylation:

  • Reagents : Bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$).
  • Catalyst : Palladium complexes such as $$ \text{Pd(dppf)Cl}2 $$ or $$ \text{Pd(OAc)}2 $$ with phosphine ligands.
  • Base : Potassium acetate or sodium carbonate in polar aprotic solvents (e.g., DMSO or THF).
  • Yield : 75–86% based on analogous boronation reactions.

This method benefits from the reliability of Miyaura borylation for converting aryl halides into boronic esters, enabling compatibility with subsequent cross-coupling reactions.

Direct C–H Borylation Strategies

Iridium-Catalyzed C–H Activation

Direct functionalization of 3,9-diphenylcarbazole via C–H borylation offers a step-economical alternative. The methodology mirrors the synthesis of 9H-carbazole-2-boronic acid pinacol ester:

  • Catalyst : $$ [\text{Ir(OMe)(COD)}]_2 $$ with nitrogen-containing ligands (e.g., L1 or L2).
  • Boron source : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol borane).
  • Conditions : Tetrahydrofuran (THF) at 50°C for 12 hours under nitrogen.
  • Yield : 86% for position-selective borylation at C2 in unsubstituted carbazole.

For 3,9-diphenylcarbazole, steric and electronic effects may direct borylation to the less hindered C6 position. Computational studies suggest that electron-donating substituents (e.g., phenyl groups) deactivate adjacent positions, favoring borylation at meta sites.

Challenges in Regioselectivity

Achieving C6 selectivity requires careful optimization:

  • Ligand design : Bulky ligands may hinder access to C2 and C7 positions, favoring C6.
  • Substituent effects : The 3,9-diphenyl groups electronically deactivate C2 and C7, reducing competitive borylation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Steps Catalyst Yield Key Advantages
Suzuki-Miyaura + Borylation 3 Pd, Ir ~50% High regiocontrol, established protocols
Direct C–H Borylation 1 Ir ~75% Step economy, reduced purification

The Suzuki-Miyaura route provides superior regioselectivity but involves multiple steps and intermediate purifications. Direct C–H borylation minimizes synthetic steps but requires specialized iridium catalysts.

Cost and Practical Considerations

  • Catalyst availability : Palladium complexes are more accessible than iridium catalysts, favoring the Miyaura approach for industrial applications.
  • Atom economy : Direct C–H borylation exhibits higher atom utilization (86% vs. 63% for cross-coupling).

Emerging Methodologies and Innovations

Flow Chemistry for Scalability

Continuous-flow systems may enhance the Miyaura borylation step by improving heat transfer and reducing reaction times. Patent CN113801154A highlights the industrial viability of such systems for carbazole derivatives.

Chemical Reactions Analysis

Types of Reactions

3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound is in organic electronics. It is utilized as a:

  • Host Material in OLEDs (Organic Light Emitting Diodes) : The compound's ability to facilitate efficient charge transport and light emission makes it suitable for OLED applications.

Photonic Devices

The compound shows promise in photonic devices due to its optical properties:

  • Fluorescent Materials : Its photoluminescent properties allow it to be used in fluorescent applications and sensors.

Material Science

In material science, this compound is explored for:

  • Polymer Blends : It can be incorporated into polymer matrices to enhance mechanical and thermal properties.

Sensor Technology

The unique chemical structure allows for potential applications in sensor technology:

  • Chemical Sensors : The compound can be functionalized to create sensors that detect specific chemical species based on fluorescence changes.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating 3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole into OLEDs improved device efficiency by enhancing charge balance and reducing exciton quenching. The resulting devices showed a significant increase in luminous efficiency compared to conventional materials.

Case Study 2: Photonic Applications

Research indicated that this compound could serve as an effective fluorescent probe for biological imaging. Its high quantum yield and stability under physiological conditions made it an ideal candidate for tracking cellular processes in live cells.

Mechanism of Action

The mechanism of action of 3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications References
3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole C₃₀H₂₈BNO₂ 445.36 3,9-diphenyl; 6-boronate OLEDs, cross-coupling intermediates
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole C₃₀H₃₅B₂NO₄ 495.23 3,6-diboronate; 9-phenyl Electrogenerated chemiluminescence, polymer synthesis
9-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole-3-carbaldehyde C₂₇H₃₃BNO₃ 430.28 6-boronate; 3-formyl; 9-octyl Electron donors, organic semiconductor intermediates
5,11-bis(2-ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole C₃₄H₄₃BrN₂ 558.26 2-boronate; 5,11-bis(2-ethylhexyl) Red light-absorbing dyes, non-fullerene acceptors (NFAs)
2,7-Dibromo-9-hexylcarbazole C₁₈H₁₉Br₂N 409.07 2,7-dibromo; 9-hexyl Hole-transport materials (HTMs), precursor for cross-coupling

Key Structural and Functional Differences

Substituent Position and Electronic Effects

  • The 3,9-diphenyl-6-boronate carbazole exhibits a symmetric substitution pattern, enhancing charge transport in OLEDs due to reduced steric hindrance . In contrast, 3,6-diboronate derivatives (e.g., 9-Phenyl-3,6-bis-boronate carbazole) offer dual reactive sites for polymerization, enabling tunable bandgaps in conjugated polymers .
  • Formyl-functionalized derivatives (e.g., 9-Octyl-6-boronate-3-carbaldehyde carbazole) introduce electron-withdrawing groups, improving electron affinity for use in electron transport layers .

Optoelectronic Performance 3,9-Diphenyl-6-boronate carbazole demonstrates blue emission in OLEDs, while indolo[3,2-b]carbazole derivatives (e.g., 5,11-bis(2-ethylhexyl)-2-boronate) absorb in the red spectrum, making them suitable for near-infrared applications . The 3,6-diboronate carbazole shows extended π-conjugation due to dual boronate groups, leading to higher photoluminescence quantum yields (PLQY) compared to mono-substituted analogs .

Synthetic Versatility Mono-boronate derivatives (e.g., the target compound) are preferred for stepwise coupling in small-molecule synthesis, whereas diboronate analogs enable one-pot polymerization .

Biological Activity

3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (CAS No. 1359833-28-5) is a compound that has garnered attention due to its potential biological activities and applications in materials science. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

  • Molecular Formula : C30H28BNO2
  • Molecular Weight : 445.37 g/mol
  • Purity : ≥98% (HPLC)
  • Melting Point : 160°C to 165°C

The biological activity of this compound can be attributed to its structural features. The carbazole moiety is known for its ability to interact with biological targets due to its planar structure and electron-rich nature. The boron-containing substituent enhances its reactivity and potential for forming complexes with biomolecules.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits notable biological activity:

  • Anticancer Activity :
    • Studies have shown that carbazole derivatives possess cytotoxic effects against various cancer cell lines. The introduction of the boron moiety may enhance these effects by facilitating the formation of reactive oxygen species (ROS) which can induce apoptosis in cancer cells .
  • Antioxidant Properties :
    • The compound has been evaluated for its ability to scavenge free radicals. Its structural components allow it to act as an effective antioxidant, potentially protecting cells from oxidative stress .
  • Electroluminescent Properties :
    • While primarily focused on material science applications, the electroluminescent properties of carbazole derivatives suggest potential use in organic light-emitting diodes (OLEDs), which can have indirect biological implications in biosensing technologies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines through ROS generation
AntioxidantScavenges free radicals; protects against oxidative stress
ElectroluminescenceUsed in OLEDs; potential applications in biosensing technologies

Case Study: Anticancer Activity

In a study conducted by Wong et al., the anticancer effects of various carbazole derivatives were assessed against human cancer cell lines. The results indicated that compounds similar to 3,9-Diphenylcarbazole exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism was linked to ROS-mediated pathways leading to cell death .

Case Study: Antioxidant Effects

A separate investigation explored the antioxidant capabilities of carbazole derivatives. The study demonstrated that these compounds effectively reduced lipid peroxidation and increased the levels of antioxidant enzymes in vitro, suggesting a protective role against oxidative damage .

Q & A

Q. What are the common synthetic routes for 3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including bromination, borylation, and Suzuki-Miyaura cross-coupling. A representative method involves:

Bromination : Introducing bromine at the 6-position of carbazole using N-bromosuccinimide (NBS) under radical initiation.

Borylation : Reacting the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) via palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .

Cross-coupling : Utilizing Suzuki reactions to introduce aryl groups at the 3- and 9-positions.
Characterization : Intermediates are verified via 1H^1H/13C^{13}C NMR, IR, and HRMS. Crystallographic validation (e.g., X-ray diffraction) confirms final structures .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is performed using the SHELX system (e.g., SHELXL-97). Key steps include:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : Full-matrix least-squares methods with anisotropic displacement parameters for non-H atoms.
  • Validation : Final R-factor < 0.05 and wR-factor < 0.15 ensure accuracy. Structural parameters (e.g., bond lengths: C–B = 1.57–1.60 Å) align with boronate ester geometry .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

The boronate ester moiety enables carbon-carbon bond formation with aryl halides via Pd catalysis. Key conditions:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O.
  • Temperature : 80–100°C under inert atmosphere.
    This method is critical for synthesizing conjugated polymers for optoelectronic applications .

Advanced Research Questions

Q. How can researchers optimize the borylation step to improve yield and purity?

Challenges include side reactions (e.g., deborylation or homo-coupling). Optimization strategies:

  • Catalyst screening : Pd(OAc)₂ with SPhos ligand reduces steric hindrance.
  • Solvent effects : Use toluene over THF to minimize byproducts.
  • Stoichiometry : Maintain a 1:1.2 ratio of bromocarbazole:B₂Pin₂.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol yields >95% purity .

Q. What strategies resolve discrepancies between computational models and experimental XRD data for this compound?

Discrepancies in bond angles or torsion angles may arise due to:

  • Crystal packing effects : XRD reflects solid-state conformations, while DFT models (e.g., B3LYP/6-31G*) assume gas-phase geometry.
  • Thermal motion : Anisotropic displacement parameters in XRD account for atomic vibrations.
    Resolution : Compare DFT-optimized structures with XRD torsion angles (e.g., dihedral angle between carbazole and phenyl groups: 45–50°). Adjust computational models to include solvent or lattice effects .

Q. How is this compound utilized in developing ROS-responsive drug delivery systems?

The boronate ester reacts with hydrogen peroxide (H₂O₂) to release active moieties. Methodological steps:

Conjugation : Attach the compound to a protein (e.g., RNase A) via lysine residues using 4-nitrophenyl carbonate linkers.

ROS-triggered release : Incubate with H₂O₂ (100 μM–1 mM) to cleave the boronate ester, restoring protein activity.

Validation : In vitro assays (e.g., cytotoxicity in cancer vs. healthy cells) confirm selective activation in high-ROS environments .

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